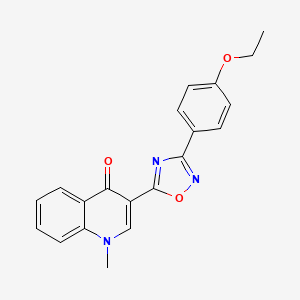

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Description

3-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a methyl group at the N1 position and a 1,2,4-oxadiazole ring at the C3 position. The oxadiazole moiety is further substituted with a 4-ethoxyphenyl group. This compound belongs to a class of molecules where the oxadiazole ring enhances metabolic stability and bioavailability, while the quinolinone scaffold contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-3-25-14-10-8-13(9-11-14)19-21-20(26-22-19)16-12-23(2)17-7-5-4-6-15(17)18(16)24/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTFCYJJCMGVRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one exhibit promising anticancer properties. Studies have shown that derivatives of quinoline and oxadiazole can induce apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases.

Biomolecular Probes

Due to its unique structure, this compound can be utilized as a biomolecular probe in various biochemical assays. Its ability to selectively bind to certain proteins or nucleic acids makes it valuable for research in molecular biology.

Fluorescent Labeling

The compound's fluorescent properties allow it to be used in labeling techniques for imaging cellular processes. This application is crucial for studying dynamic biological systems in real-time.

Case Study 1: Anticancer Screening

A study conducted on the anticancer effects of quinoline derivatives found that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's potential to inhibit tumor growth by inducing cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, suggesting its potential as a new antimicrobial agent.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with DNA or RNA could contribute to its antimicrobial properties.

Comparison with Similar Compounds

Structural Insights :

Key Challenges :

- Steric hindrance from bulky substituents (e.g., bromo) reduces reaction yields, necessitating optimized catalysts or higher temperatures .

- Ethoxy groups may require protection/deprotection strategies to prevent side reactions during cyclization .

Pharmacological Activity

- Antimicrobial Activity : Oxadiazole derivatives in exhibited MIC values of 2–8 µg/mL against enteric pathogens. The ethoxy group’s polarity may enhance solubility in the gastrointestinal tract, improving efficacy compared to lipophilic analogs .

- Enzyme Inhibition : The methylthio analog () and dimethoxy derivative () likely target enzymes like sphingosine kinase or bacterial topoisomerases, where electron-rich substituents stabilize inhibitor-enzyme interactions .

- Cytotoxicity : Brominated analogs () may exhibit higher cytotoxicity due to increased membrane penetration, a trade-off for antimicrobial potency .

Physicochemical Properties

Key Observations :

- The ethoxy group improves aqueous solubility compared to bromo or methylthio analogs, critical for oral bioavailability .

- Halogenated derivatives (e.g., bromo) exhibit higher LogP, favoring blood-brain barrier penetration but increasing toxicity risks .

Spectroscopic Characterization

- 13C NMR: The oxadiazole C5 carbon resonates at δ 165–170 ppm, consistent across analogs, while the quinolinone carbonyl appears at δ 175–180 ppm .

- HRMS : Molecular ion peaks at m/z 359.38 (target) vs. 396.24 (bromo analog) confirm structural differences .

Biological Activity

The compound 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one , identified by its CAS number 1552169-48-8 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and the implications of its use in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with oxadiazole intermediates. The process is characterized by the formation of a quinolinone structure that is functionalized with an oxadiazole moiety, enhancing its biological properties. The purity of synthesized compounds is often confirmed through techniques such as NMR and HPLC.

Antiproliferative Activity

Research indicates that derivatives of quinoline, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines.

- Cell Lines Tested : Commonly used cell lines include MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).

- Results :

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | PC-3 | 48 |

| 3b | PC-3 | 28 |

| 3c | PC-3 | 37 |

| 4g | MDA-MB-231 | <25 |

| 4h | MDA-MB-231 | <25 |

GI50 values indicate the concentration required to inhibit cell growth by 50% after a specified treatment duration.

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Compounds have been shown to activate caspases (caspase-3 and -8) and down-regulate anti-apoptotic proteins such as Bcl2, leading to programmed cell death .

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives in vitro:

-

Study on MDA-MB-231 Cells :

- Compounds were tested at concentrations ranging from 10 µM to 25 µM .

- Significant reductions in cell viability were observed, suggesting potent antiproliferative activity.

- Prostate Cancer Study :

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural characterization of this compound, and how can spectral contradictions be resolved?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For resolving contradictions (e.g., unexpected peaks in NMR), cross-validate with X-ray crystallography (as demonstrated for structurally similar oxazole derivatives in crystallographic studies) . Infrared (IR) spectroscopy can identify functional groups like the oxadiazole ring (C=N stretch at ~1600 cm) and quinolinone carbonyl (C=O at ~1680 cm). Discrepancies in purity can be addressed via HPLC with UV detection at 254 nm .

Q. How can researchers design a synthetic route for this compound, and what are common pitfalls in its preparation?

- Methodological Answer : A plausible route involves coupling 4-ethoxybenzamide with a pre-synthesized 1-methylquinolin-4(1H)-one intermediate via cyclocondensation to form the 1,2,4-oxadiazole ring. Key steps:

- Step 1 : Activate the carboxylic acid group of 4-ethoxybenzamide using EDCI/HOBt.

- Step 2 : React with hydroxylamine to form an amidoxime intermediate.

- Step 3 : Cyclize with 1-methylquinolin-4(1H)-one under microwave irradiation (120°C, 30 min) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s bioactivity mechanisms, particularly its interaction with enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) to study interactions with kinases or oxidoreductases. For example, compare IC values against reference inhibitors in a dose-response format .

- Molecular Docking : Perform docking simulations (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 3ERT for estrogen receptors). Validate predictions with site-directed mutagenesis or competitive binding assays .

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify active or toxic derivatives .

Q. How can researchers address contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC and identify byproducts using HRMS.

- Kinetic Analysis : Use the Arrhenius equation to predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH). Note discrepancies between experimental and predicted stability, which may indicate non-Arrhenius behavior due to polymorphic transitions .

Q. What advanced computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and molar refractivity to predict bioavailability or toxicity. Validate with experimental IC data from kinase inhibition assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Use the shake-flask method in solvents like DMSO (polar aprotic) and ethyl acetate (nonpolar). Discrepancies may arise from polymorphic forms; confirm via PXRD.

- Hansen Solubility Parameters : Calculate HSPs to rationalize solubility trends. For example, high δ (polarity) may explain poor solubility in hexane despite moderate logP values .

Experimental Design Recommendations

Q. What statistical approaches are optimal for validating bioactivity data in multi-dose experiments?

- Methodological Answer :

- ANOVA with Tukey’s HSD : Compare dose groups (e.g., 0.1–100 µM) to control for Type I errors. Use four biological replicates to ensure power >0.8 .

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC and Hill slopes. Outliers should be excluded only if justified by Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.